

physical and chemical properties of 2-Bromoisonicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromoisonicotinamide**

Cat. No.: **B1275101**

[Get Quote](#)

Technical Guide: 2-Bromoisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromoisonicotinamide**, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

2-Bromoisonicotinamide is a halogenated derivative of isonicotinamide, the amide of isonicotinic acid. Its chemical structure incorporates a bromine atom at the 2-position of the pyridine ring, which significantly influences its reactivity and potential applications.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1]
Molecular Weight	201.02 g/mol	[1]
CAS Number	29840-73-1	[1]
Appearance	Off-white to yellow solid	[2]
Melting Point	192°C	[2]
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Spectroscopic Data

Detailed experimental spectral data for **2-Bromoisonicotinamide** is not readily available in public databases. The following are predicted and characteristic spectral features based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

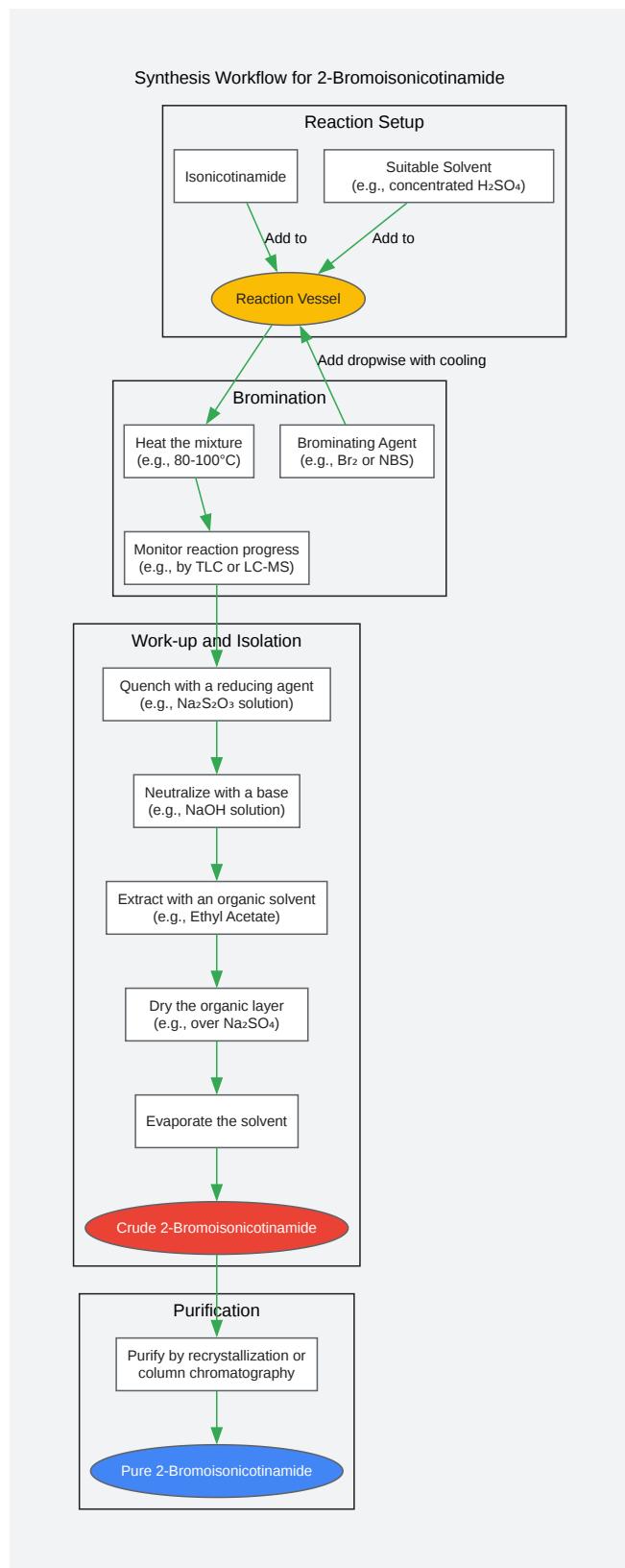
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxamide group. The amide protons are expected to appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine (C2) will be significantly shifted downfield. The carbonyl carbon of the amide group will also exhibit a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromoisonicotinamide** is expected to show characteristic absorption bands for the functional groups present:

- N-H stretching: Two bands in the region of 3100-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amide.
- C=O stretching: A strong absorption band around 1660-1680 cm^{-1} for the amide carbonyl group.
- C-N stretching: In the region of 1400-1450 cm^{-1} .
- C-Br stretching: Typically observed in the fingerprint region, below 1000 cm^{-1} .


Mass Spectrometry (MS)

The mass spectrum of **2-Bromoisonicotinamide** will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve the loss of the amide group and other fragments from the pyridine ring.

Experimental Protocols

Synthesis of 2-Bromoisonicotinamide

A general method for the synthesis of **2-Bromoisonicotinamide** involves the bromination of isonicotinamide. While a specific detailed protocol for this exact transformation is not widely published, a plausible synthetic route is outlined below. This workflow is based on established chemical principles for the bromination of pyridine rings.

[Click to download full resolution via product page](#)

A plausible synthetic workflow for **2-Bromoisonicotinamide**.

Methodology:

- Reaction Setup: Isonicotinamide is dissolved in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling bath.
- Bromination: A brominating agent, such as liquid bromine (Br_2) or N-bromosuccinimide (NBS), is added dropwise to the cooled solution. After the addition, the reaction mixture is heated to a specified temperature (e.g., 80-100°C) for several hours. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Isolation: Upon completion, the reaction is cooled and quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine. The mixture is then carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8. The product is then extracted into an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude product.
- Purification: The crude **2-Bromoisonicotinamide** can be purified by standard laboratory techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Activity and Applications

2-Bromoisonicotinamide is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.^[3] Its biological activity is not extensively documented in publicly available literature. However, as a functionalized pyridine derivative, it holds potential as a building block in the development of new pharmaceutical compounds. The bromine atom can be readily displaced or used in cross-coupling reactions, allowing for the introduction of various other functional groups to create a library of novel compounds for biological screening.

Safety Information

2-Bromoisonicotinamide is classified as harmful if swallowed and causes serious eye irritation.^[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a

well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide summarizes the known physical and chemical properties of **2-Bromoisonicotinamide**. While some specific quantitative data and experimental spectra are not readily available, the provided information, including a plausible synthetic workflow, offers a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-isonicotinamide AldrichCPR 29840-73-1 [sigmaaldrich.com]
- 2. 2-BROMO-ISONICOTINAMIDE CAS#: 29840-73-1 [m.chemicalbook.com]
- 3. 2-BROMO-ISONICOTINAMIDE | 29840-73-1 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromoisonicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275101#physical-and-chemical-properties-of-2-bromoisonicotinamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com